molecular formula C22H23N3O2S B4971079 4-methyl-N-[4-(4-morpholinylmethyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide

4-methyl-N-[4-(4-morpholinylmethyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No. B4971079
M. Wt: 393.5 g/mol
InChI Key: YBKLUZLKHIZHGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[4-(4-morpholinylmethyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide, also known as THZ1, is a small molecule inhibitor that targets cyclin-dependent kinase 7 (CDK7). CDK7 is a serine/threonine kinase that is a component of the CDK-activating kinase (CAK) complex. The CAK complex is involved in the phosphorylation of CDKs, which is necessary for their activation and progression through the cell cycle. THZ1 has shown promising results in preclinical studies as a potential treatment for various types of cancer.

Mechanism of Action

4-methyl-N-[4-(4-morpholinylmethyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide binds to the ATP-binding pocket of CDK7, preventing its activation and downstream phosphorylation of target proteins. CDK7 is a crucial regulator of the cell cycle and transcriptional machinery, making it an attractive target for cancer therapy. 4-methyl-N-[4-(4-morpholinylmethyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide has been shown to selectively target CDK7 over other CDKs, making it a promising therapeutic agent with minimal off-target effects.
Biochemical and Physiological Effects
In addition to its antitumor activity, 4-methyl-N-[4-(4-morpholinylmethyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide has been shown to have effects on various cellular processes. 4-methyl-N-[4-(4-morpholinylmethyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide treatment has been associated with decreased levels of RNA polymerase II phosphorylation, a marker of transcriptional activity. 4-methyl-N-[4-(4-morpholinylmethyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide has also been shown to induce DNA damage and activate the DNA damage response pathway. These effects suggest that 4-methyl-N-[4-(4-morpholinylmethyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide may have broader implications beyond its antitumor activity.

Advantages and Limitations for Lab Experiments

One advantage of 4-methyl-N-[4-(4-morpholinylmethyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide is its selectivity for CDK7, which minimizes off-target effects. 4-methyl-N-[4-(4-morpholinylmethyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide has also shown efficacy in preclinical models of cancer, making it a promising therapeutic agent. However, 4-methyl-N-[4-(4-morpholinylmethyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide has limitations in terms of its pharmacokinetic properties, including poor solubility and rapid metabolism. These limitations may affect its efficacy in vivo and require further optimization for clinical use.

Future Directions

For 4-methyl-N-[4-(4-morpholinylmethyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide research include optimization of its pharmacokinetic properties and evaluation of its efficacy in preclinical models of cancer. 4-methyl-N-[4-(4-morpholinylmethyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide may also have potential in combination therapy with other agents, such as immune checkpoint inhibitors. Further research is needed to fully understand the mechanisms of action of 4-methyl-N-[4-(4-morpholinylmethyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide and its potential applications in cancer therapy.

Synthesis Methods

The synthesis of 4-methyl-N-[4-(4-morpholinylmethyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide involves several steps, including the formation of the thiazole ring and the attachment of the morpholine and phenyl groups. The synthesis method has been described in detail in a publication by Kwiatkowski et al. (2014).

Scientific Research Applications

4-methyl-N-[4-(4-morpholinylmethyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to have potent antitumor activity in various cancer cell lines, including acute myeloid leukemia, small cell lung cancer, and triple-negative breast cancer. 4-methyl-N-[4-(4-morpholinylmethyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide works by inhibiting CDK7, which is involved in the regulation of transcription and DNA repair. By inhibiting CDK7, 4-methyl-N-[4-(4-morpholinylmethyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide disrupts the transcriptional machinery of cancer cells, leading to cell cycle arrest and apoptosis.

properties

IUPAC Name

4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-16-20(28-22(23-16)18-5-3-2-4-6-18)21(26)24-19-9-7-17(8-10-19)15-25-11-13-27-14-12-25/h2-10H,11-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKLUZLKHIZHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N~5~-[4-(morpholinomethyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide

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